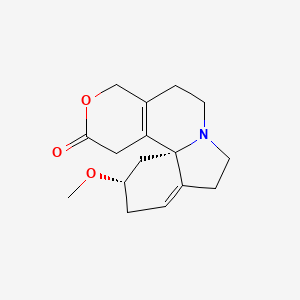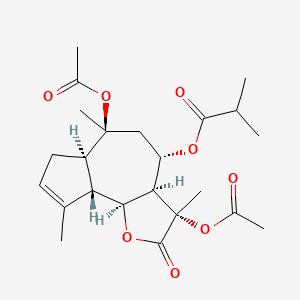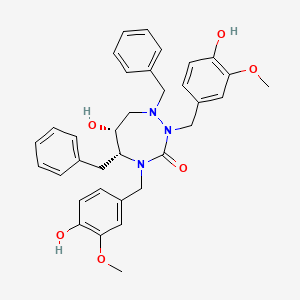
4-Cholesten-6beta-ol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “6” is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed in educational materials to demonstrate chemical principles and reactions. The specific structure and properties of Compound “6” can vary depending on the context in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound “6” typically involves a series of well-defined chemical reactions. One common synthetic route includes the reaction of a primary reactant with a suitable reagent under controlled conditions. For example, the reaction might involve the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Compound “6” is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow reactors, which allow for the efficient production of large quantities of the compound. Key parameters such as temperature, pressure, and reactant concentrations are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Compound “6” can undergo various types of chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, Compound “6” can be converted into an oxidized form.
Reduction: A reducing agent can reduce Compound “6” to a lower oxidation state.
Substitution: Compound “6” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation might yield an aldehyde or ketone, while reduction could produce an alcohol.
Scientific Research Applications
Compound “6” has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Serves as a reference compound in drug development and pharmacological studies.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Compound “6” involves its interaction with specific molecular targets. For instance, in a biological context, Compound “6” might bind to an enzyme’s active site, inhibiting its activity. The pathways involved could include signal transduction cascades that lead to a physiological response.
Comparison with Similar Compounds
- Compound “5”
- Compound “7”
- Compound “8”
These similar compounds share structural similarities with Compound “6” but may differ in their reactivity, stability, or other chemical properties.
Properties
CAS No. |
570-89-8 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(6R,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25-,26-,27-/m1/s1 |
InChI Key |
VUCDSTCRVYGRSG-ZAAZJSNSSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
Synonyms |
4-cholesten-6-ol-3-one 4-cholesten-6beta-ol-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















